molecular formula C14H16N2O3 B2786541 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid CAS No. 71953-89-4

2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid

Cat. No.: B2786541
CAS No.: 71953-89-4
M. Wt: 260.293
InChI Key: VLZCMWNAZZSFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic Acid are not fully understood yet. It is known that indole derivatives, which this compound is a part of, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These compounds bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .

Cellular Effects

The cellular effects of this compound are not fully known. Indole derivatives are known to play a significant role in cell biology . They have been found in many important synthetic drug molecules and have been used for treatment . They have broad-spectrum biological activities , which suggests that this compound could have a wide range of effects on various types of cells and cellular processes.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. Indole derivatives are known to exert their effects at the molecular level . They bind with high affinity to multiple receptors, which can lead to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully understood. Indole derivatives are known to be involved in various metabolic pathways . They interact with various enzymes and cofactors , which suggests that this compound could also be involved in various metabolic pathways.

Preparation Methods

The synthesis of 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate indole derivative and acetamide.

    Reaction Conditions: The reaction often involves the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid can be compared with other similar compounds:

Properties

IUPAC Name

2-acetamido-3-(4-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8-4-3-5-11-13(8)10(7-15-11)6-12(14(18)19)16-9(2)17/h3-5,7,12,15H,6H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZCMWNAZZSFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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